Synthesis and characterization of Thiophen-3-amine hydrochloride
Synthesis and characterization of Thiophen-3-amine hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of Thiophen-3-amine hydrochloride
Foreword: The Strategic Importance of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with the benzene ring while possessing unique electronic properties that can enhance biological activity and modulate physicochemical characteristics.[1] Its presence in numerous FDA-approved drugs, from the antiplatelet agent clopidogrel to the antipsychotic olanzapine, underscores its significance.[1] Thiophen-3-amine, in particular, serves as a critical building block for constructing more complex molecules, offering a reactive amino group on a versatile heterocyclic core.[2][3] However, the free amine is notoriously unstable, prone to oxidation and polymerization, making its direct industrial use impractical.[4]
This guide provides a comprehensive overview of the synthesis and characterization of Thiophen-3-amine in its stabilized hydrochloride salt form (CAS No: 25475-76-7).[2] By converting the amine to its hydrochloride salt, its stability is significantly increased, rendering it a viable and valuable intermediate for researchers in drug discovery and organic synthesis.[2] We will delve into a robust synthetic methodology, explain the rationale behind the procedural choices, and detail the analytical techniques required to validate the product's identity and purity.
Physicochemical and Safety Profile
A thorough understanding of the target compound's properties is paramount before commencing any synthetic work.
| Property | Value | Source(s) |
| CAS Number | 25475-76-7 | [2][5][6] |
| Molecular Formula | C₄H₆ClNS | [2][7][8] |
| Molecular Weight | 135.62 g/mol | [6][7][8] |
| Appearance | Off-white to brown solid | [7] |
| Storage Conditions | 2-8°C, under inert atmosphere (Nitrogen or Argon), protect from light. | [5][6][9][10] |
| Solubility | Enhanced solubility in water compared to the free base. | [2] |
Safety and Handling
Thiophen-3-amine hydrochloride is classified as a hazardous substance. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
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Hazards: Causes skin irritation, serious eye damage, and may cause respiratory irritation.[8] It is also harmful if swallowed.[8][11]
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Precautionary Measures: Avoid breathing dust, vapors, or mist. Wash skin thoroughly after handling. Use only in a well-ventilated area.[11][12]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[12]
Strategic Synthesis: From Oxotetrahydrothiophene to Aminothiophene
The primary challenge in synthesizing 3-aminothiophene is the instability of the final product. Therefore, an effective synthesis must either generate the stable hydrochloride salt directly or efficiently convert the free amine to the salt immediately following its formation. While methods like the Curtius rearrangement of thiophene-3-carboxylic acid or decarboxylation of substituted aminothiophenes exist, they can be hazardous or low-yielding.[4]
A more reliable and direct approach involves the reaction of a 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine, such as hydroxylamine hydrochloride. This method, detailed in patent literature, offers a direct route to the desired 3-aminothiophene acid-addition salt.[13]
Reaction Rationale & Mechanism
The core of this synthesis is a one-pot reaction that combines oxime formation and subsequent rearrangement/aromatization.
-
Oxime Formation: The 3-oxotetrahydrothiophene reacts with hydroxylamine hydrochloride to form the corresponding 3-oximinotetrahydrothiophene.
-
Rearomatization: Under the acidic conditions and elevated temperature provided by the reaction, the oxime intermediate undergoes a rearrangement and dehydration process, leading to the aromatization of the ring and formation of the aminothiophene.
-
In Situ Salt Formation: Because hydroxylamine hydrochloride is used and the reaction is run in the absence of a base, the newly formed amino group is immediately protonated, yielding the stable Thiophen-3-amine hydrochloride and preventing its degradation.[13]
The overall workflow for the synthesis and subsequent validation is illustrated below.
Caption: The relationship between the chemical structure and analytical validation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the precise molecular structure. Spectra should be consistent with the structure of Thiophen-3-amine hydrochloride. [7]
| Analysis | Expected Chemical Shifts (δ) in DMSO-d₆ | Rationale |
|---|---|---|
| ¹H NMR | ~9.0-10.0 ppm (broad s, 3H) | Protons of the ammonium group (-NH₃⁺). |
| ~8.0-8.5 ppm (m, 1H) | Thiophene ring proton adjacent to sulfur (H2 or H5). | |
| ~7.0-7.5 ppm (m, 2H) | Remaining two thiophene ring protons. | |
| ¹³C NMR | ~130-140 ppm | Quaternary carbon attached to the amino group (C3). |
| | ~110-125 ppm | Remaining thiophene ring carbons (C2, C4, C5). |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR confirms the presence of key functional groups. The spectrum is characterized by vibrations of the ammonium group and the thiophene ring.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 3100-3000 | Aromatic C-H stretch | Confirms the presence of the thiophene ring. |
| 2800-3000 (broad) | N-H stretch (ammonium salt) | Key indicator of the protonated amine. |
| ~1600 | N-H bend (ammonium salt) | Confirms the hydrochloride salt form. |
| 1500-1400 | Aromatic C=C stretch | Characteristic of the thiophene ring structure. [14] |
| ~700 | C-S stretch | Characteristic vibration of the thiophene ring. [14] |
Mass Spectrometry (MS)
Mass spectrometry, typically coupled with liquid chromatography (LCMS), is used to confirm the molecular weight and assess the purity of the sample.
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Expected Mass: In electrospray ionization (ESI) positive mode, the spectrum will show the molecular ion for the free base (Thiophen-3-amine) after the loss of HCl.
Conclusion
The synthesis of Thiophen-3-amine hydrochloride presents a classic case of strategic chemical stabilization. By understanding the inherent instability of the free amine, a synthetic route that directly yields the stable hydrochloride salt can be implemented effectively. The one-pot reaction of a 3-oxotetrahydrothiophene precursor with hydroxylamine hydrochloride provides a robust and scalable method for its preparation. Rigorous characterization using a suite of analytical techniques—NMR for structure, FT-IR for functional groups, and LCMS for molecular weight and purity—is essential to validate the synthesis and ensure the material is suitable for its intended use in pharmaceutical and chemical research. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize and verify this valuable chemical building block.
References
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Al-Qalaf, A. M., et al. (2008). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. Available from: [Link]
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PubChem. Thiophen-3-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. US4847386A - Process for preparing thiophene derivatives.
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ResearchGate. Efficient synthesis of new 3-amino-4-cyanothiophene derivatives. Available from: [Link]
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AMiner. An Easy Synthesis of 3-Amino- and 3-Nitrothiophene. Available from: [Link]
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PubChem. Thiophen-3-amine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
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Chemical Label. warning thiophen-3-amine hydrochloride. Available from: [Link]
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ResearchGate. (PDF) Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. Available from: [Link]
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Prime Scholars. (2017) FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Available from: [Link]
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ACS Publications. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
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ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available from: [Link]
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